molecular formula C8H14OS2 B127908 1,4-Dithiaspiro[4.4]nonane-6-methanol CAS No. 154698-53-0

1,4-Dithiaspiro[4.4]nonane-6-methanol

Cat. No. B127908
M. Wt: 190.3 g/mol
InChI Key: DGKDZZZHZXDULC-UHFFFAOYSA-N
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Description

1,4-Dithiaspiro[4.4]nonane-6-methanol is a heterocyclic organic compound . Its molecular formula is C8H14OS2 . It is used for experimental and research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dithiaspiro[4.4]nonane-6-methanol, such as its melting point, boiling point, and density, were not found in the search results .

Scientific Research Applications

Photochemical Reactions

1,4-Dithiaspiro[4.4]nonane-6-methanol has been studied for its stability and reactivity in photochemical processes. For example, research conducted by Schönberg et al. (1980) explored the photochemical epoxidation of a carbonyl group with methanol, using 1,4-diazaspiro[4.4]nonane in methanol solution. This study helps understand the behavior of 1,4-Dithiaspiro[4.4]nonane-6-methanol under specific light irradiation conditions (Schönberg, Singer, & Eckert, 1980).

Pyrolysis Studies

The compound has been a subject of interest in the study of pyrolysis, a chemical decomposition caused by high temperatures. Mohammadi and Willett (1980) investigated the cleavage mechanism of 1,4-dithiaspiro(4.4)nonane by gas-phase pyrolysis, identifying various products and proposing a reaction pathway. This research is significant for understanding the thermal behavior and potential applications of this compound in high-temperature processes (Mohammadi & Willett, 1980).

Chemical Synthesis and Applications

Further research into 1,4-Dithiaspiro[4.4]nonane-6-methanol focuses on its synthesis and potential applications in various chemical processes. For instance, studies by Kim, Park, and Jang (2000) on chemically amplified resists based on poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) highlight the use of this compound in developing novel materials with potential applications in photoresist technologies (Kim, Park, & Jang, 2000).

Electron Transfer Reactions

The role of 1,4-Dithiaspiro[4.4]nonane-6-methanol in electron transfer reactions has also been explored. Suzuki et al. (1997) studied the effect of substituents on photoinduced electron transfer reactions in alcohol, using derivatives of 1,4-Dithiaspiro[4.4]nonane. This research contributes to a better understanding of the electronic properties of the compound and its potential use in photochemical applications (Suzuki et al., 1997).

Safety And Hazards

The Safety Data Sheet (SDS) for 1,4-Dithiaspiro[4.4]nonane-6-methanol includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

1,4-dithiaspiro[4.4]nonan-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS2/c9-6-7-2-1-3-8(7)10-4-5-11-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKDZZZHZXDULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)SCCS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461901
Record name 1,4-Dithiaspiro[4.4]nonane-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dithiaspiro[4.4]nonane-6-methanol

CAS RN

154698-53-0
Record name 1,4-Dithiaspiro[4.4]nonane-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Matsumoto, EA Costner, I Nishimura, M Ueda… - …, 2008 - ACS Publications
Leading edge semiconductor products are made by immersion lithography at 193 nm using water as a fluid medium. This imaging process enables production of 45 nm features. …
Number of citations: 38 pubs.acs.org

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